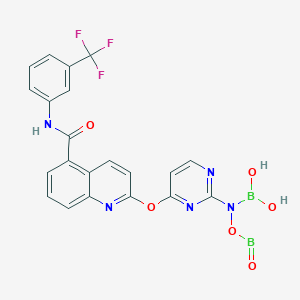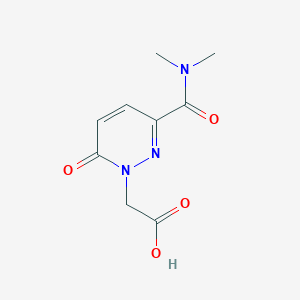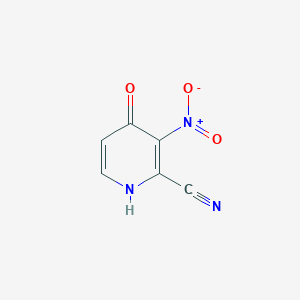
4-Hydroxy-3-nitropicolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-3-nitropicolinonitrile is a chemical compound that belongs to the class of picolinonitriles It is characterized by the presence of a hydroxyl group at the 4-position, a nitro group at the 3-position, and a nitrile group on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-nitropicolinonitrile can be achieved through several methods. One notable approach involves the gold(I)-catalyzed cyclization of 4-propargylaminoisoxazoles followed by N-O bond cleavage of isoxazolopyridines under mild reaction conditions . This method is advantageous due to its stepwise and one-pot fashion, which simplifies the synthesis process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and catalysis can be applied. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the compound suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-3-nitropicolinonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form amides, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or alcohols (ROH) can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 4-oxo-3-nitropicolinonitrile.
Reduction: Formation of 4-hydroxy-3-aminopicolinonitrile.
Substitution: Formation of various amides, esters, or other derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-3-nitropicolinonitrile has several applications in scientific research:
Biology: The compound’s derivatives can be used in the development of pharmaceuticals and agrochemicals.
Industry: Used in the production of advanced materials and as a building block for various chemical syntheses.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-3-nitropicolinonitrile involves its interaction with molecular targets through its functional groups. The hydroxyl, nitro, and nitrile groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar structure but differ in the substituents at the 4-position.
4-Hydroxy-3-methoxybenzaldehyde: Another compound with a hydroxyl group at the 4-position but with different functional groups.
Uniqueness: 4-Hydroxy-3-nitropicolinonitrile is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications. The presence of the nitro group, in particular, adds to its reactivity and potential for diverse chemical transformations.
Eigenschaften
Molekularformel |
C6H3N3O3 |
|---|---|
Molekulargewicht |
165.11 g/mol |
IUPAC-Name |
3-nitro-4-oxo-1H-pyridine-2-carbonitrile |
InChI |
InChI=1S/C6H3N3O3/c7-3-4-6(9(11)12)5(10)1-2-8-4/h1-2H,(H,8,10) |
InChI-Schlüssel |
BGKUFIDJPZXRMB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=C(C1=O)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


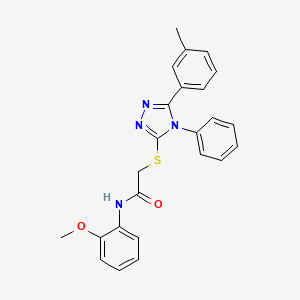
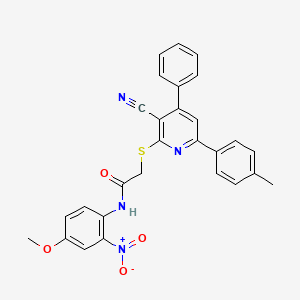

![(S)-2-(Benzo[D][1,3]dioxol-5-YL)-4-(tert-butoxy)-4-oxobutanoic acid](/img/structure/B15054557.png)
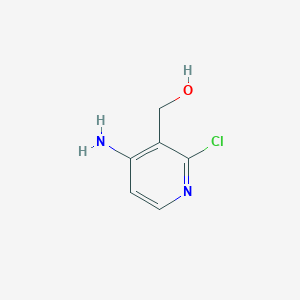
![2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15054576.png)
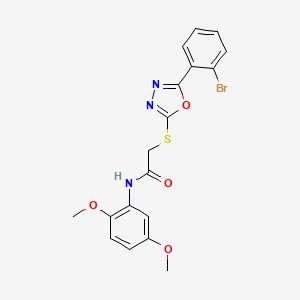
![3-Methyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B15054595.png)
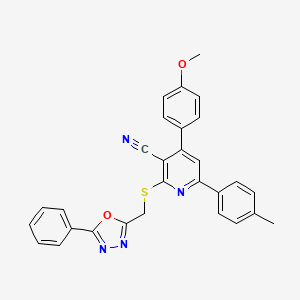
![2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B15054609.png)
![(5-Methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)boronic acid](/img/structure/B15054616.png)
